molecular formula C14H22N2O2 B5210080 N-(5-tert-butyl-3-isoxazolyl)cyclohexanecarboxamide

N-(5-tert-butyl-3-isoxazolyl)cyclohexanecarboxamide

Katalognummer B5210080
Molekulargewicht: 250.34 g/mol
InChI-Schlüssel: ASHMIZOVNSEHCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-tert-butyl-3-isoxazolyl)cyclohexanecarboxamide, commonly known as A-438079, is a selective antagonist of the P2X7 receptor. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.

Wissenschaftliche Forschungsanwendungen

A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases. A-438079 has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Wirkmechanismus

A-438079 acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed in various cells, including immune cells, neurons, and cancer cells. The P2X7 receptor is involved in the regulation of various cellular functions, including cell death, inflammation, and cytokine release. A-438079 binds to the P2X7 receptor and inhibits its activation, thereby preventing the release of pro-inflammatory cytokines and chemokines and promoting cell death in cancer cells.
Biochemical and Physiological Effects:
A-438079 has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine release, the promotion of cell death in cancer cells, and the inhibition of tumor growth and proliferation. It has also been shown to have analgesic and anti-inflammatory effects in animal models of chronic pain and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

A-438079 has several advantages for lab experiments, including its high selectivity for the P2X7 receptor, its low toxicity, and its availability as a small molecule. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects at high concentrations.

Zukünftige Richtungen

There are several future directions for the research on A-438079, including the development of more potent and selective P2X7 receptor antagonists, the investigation of its therapeutic potential in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new delivery methods to improve its solubility and bioavailability could enhance its therapeutic efficacy and reduce its potential side effects.

Synthesemethoden

The synthesis of A-438079 involves the reaction of 5-tert-butyl-3-isoxazolecarboxylic acid with cyclohexylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetyl chloride to form the final product, A-438079. The synthesis method has been optimized to improve the yield and purity of the product.

Eigenschaften

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)11-9-12(16-18-11)15-13(17)10-7-5-4-6-8-10/h9-10H,4-8H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHMIZOVNSEHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-1,2-oxazol-3-yl)cyclohexanecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.